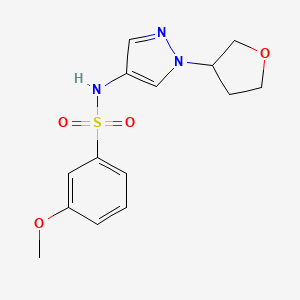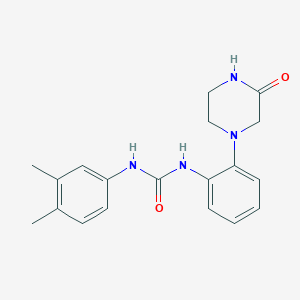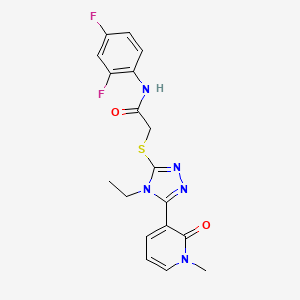
1-(2,4-difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C16H11F3N4O and its molecular weight is 332.286. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Spectroscopic Properties
Research into the synthesis and spectroscopic properties of related triazole derivatives has led to the development of new compounds with potential applications in material science and chemistry. For example, the synthesis, crystal structure, and antitumor activity of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide, a compound with a similar structural motif, shows promise in the field of medicinal chemistry for its ability to inhibit the proliferation of some cancer cell lines (Xuechen Hao et al., 2017).
Antimicrobial and Antifungal Applications
Compounds with triazole cores, similar to the one , have been evaluated for their antimicrobial and antifungal activities. A study on the Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives, including triazole derivatives, demonstrated significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Carmen Limban et al., 2011). This indicates the potential for developing novel anti-microbial agents with antibiofilm properties from triazole-based compounds.
Fluorescence Sensing Applications
The fluorescence "turn-on" sensing of carboxylate anions with oligothiophene-based o-(carboxamido)trifluoroacetophenones study illustrates another application of triazole derivatives. These compounds exhibit fluorescence enhancement upon binding to carboxylate anions, showcasing their potential use in the development of new fluorescent probes for detecting various analytes in scientific research (Dae-Sik Kim & K. Ahn, 2008).
Catalytic and Synthetic Applications
The catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement study demonstrates the versatility of triazole derivatives in synthetic chemistry. This approach offers a new method for regioselective synthesis, highlighting the potential for triazole compounds in facilitating various chemical transformations (R. Moreno-Fuquen et al., 2019).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c1-9-20-15(16(24)21-12-5-2-10(17)3-6-12)22-23(9)14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODANDBWPDSALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

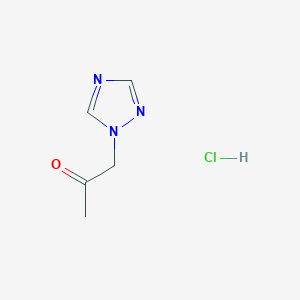
![Ethyl 4-[(6-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2703539.png)
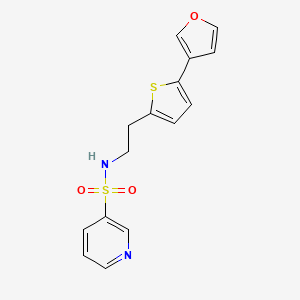
![2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2703543.png)
![2-Chloro-N-[4-(difluoromethoxy)-5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B2703546.png)
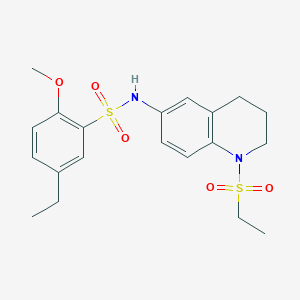
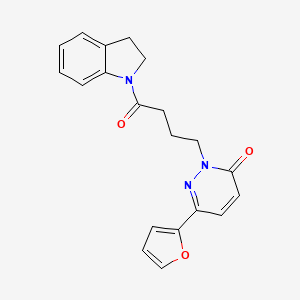
![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2703550.png)
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703551.png)
